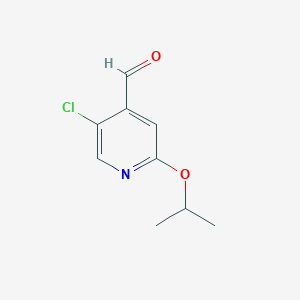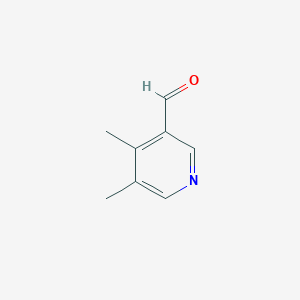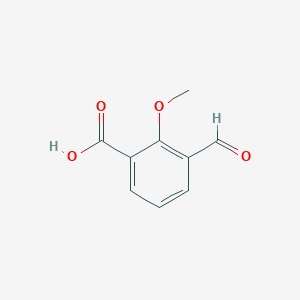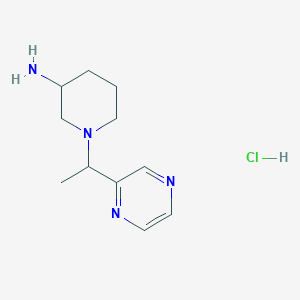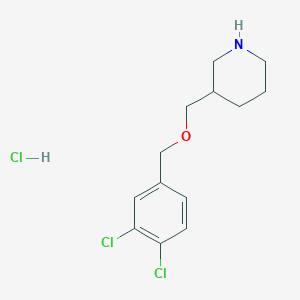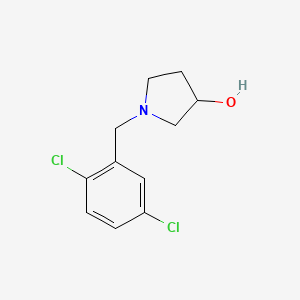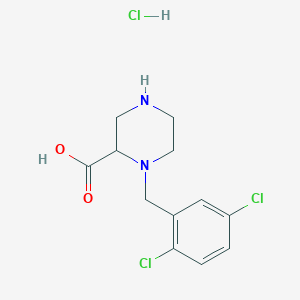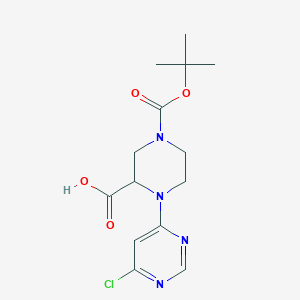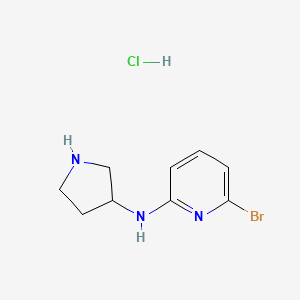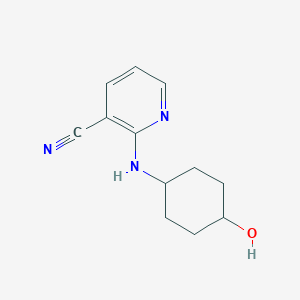
4-(Pyrazin-2-ylamino)-cyclohexanol
Übersicht
Beschreibung
“4-(Pyrazin-2-ylamino)-cyclohexanol” is a chemical compound that has been mentioned in the context of various chemical reactions . It has a molecular formula of C10H15N3O .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves cyclocondensation reactions . For instance, the product of methyl trifluoropyruvate pyrazin-2-ylimine cyclocondensation has been used for the modification of phenothiazine by copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition .Chemical Reactions Analysis
The transformations of related compounds in cyclocondensation reactions with 2-aminothiazoline, amidines, aminocrotonitrile, and aza-Diels—Alder reactions with cyanamines have been studied .Wirkmechanismus
The mechanism of action of 4-(Pyrazin-2-ylamino)-cyclohexanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. This compound has also been shown to modulate the expression of certain genes that are involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce tumor growth and metastasis, and inhibit angiogenesis. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(Pyrazin-2-ylamino)-cyclohexanol is its high potency and selectivity. It has been shown to be effective at low concentrations and has minimal toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(Pyrazin-2-ylamino)-cyclohexanol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific targets and signaling pathways that are modulated by this compound. Further studies are also needed to determine the optimal dosage and administration route for this compound in vivo. Additionally, this compound could be tested in clinical trials for the treatment of various diseases, including neurodegenerative disorders and cancer.
Wissenschaftliche Forschungsanwendungen
4-(Pyrazin-2-ylamino)-cyclohexanol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(pyrazin-2-ylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-9-3-1-8(2-4-9)13-10-7-11-5-6-12-10/h5-9,14H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZAYWUVFODBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260717 | |
| Record name | Cyclohexanol, 4-(2-pyrazinylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289385-10-9 | |
| Record name | Cyclohexanol, 4-(2-pyrazinylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



